molecular formula C22H30O B3055224 Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- CAS No. 63428-98-8

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-

Cat. No.: B3055224
CAS No.: 63428-98-8
M. Wt: 310.5 g/mol
InChI Key: XOVCWYXPFJNQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- is an organic compound with a complex structure It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 are replaced by 1,1-dimethylethyl groups, and the hydrogen atom at position 6 is replaced by a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- typically involves the alkylation of phenol. The process can be carried out using Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually include anhydrous conditions and a controlled temperature to ensure the selective substitution at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- on a large scale.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups into the aromatic ring.

Scientific Research Applications

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- exerts its effects involves its interaction with cellular components. In biological systems, it may target specific enzymes or receptors, leading to the modulation of cellular pathways. For instance, its anticancer activity is believed to involve the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-bis(1,1-dimethylethyl)-: Lacks the 1-phenylethyl group at position 6.

    Phenol, 2,6-bis(1,1-dimethylethyl)-: Has 1,1-dimethylethyl groups at positions 2 and 6 instead of 2 and 4.

    Phenol, 2,4,6-tris(1,1-dimethylethyl)-: Contains 1,1-dimethylethyl groups at all three positions (2, 4, and 6).

Uniqueness

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- is unique due to the presence of both 1,1-dimethylethyl and 1-phenylethyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

2,4-ditert-butyl-6-(1-phenylethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O/c1-15(16-11-9-8-10-12-16)18-13-17(21(2,3)4)14-19(20(18)23)22(5,6)7/h8-15,23H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVCWYXPFJNQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20886580
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20886580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63428-98-8
Record name 2,4-Bis(1,1-dimethylethyl)-6-(1-phenylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63428-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063428988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC321572
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20886580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
Reactant of Route 2
Reactant of Route 2
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
Reactant of Route 3
Reactant of Route 3
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
Reactant of Route 4
Reactant of Route 4
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
Reactant of Route 5
Reactant of Route 5
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
Reactant of Route 6
Reactant of Route 6
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.